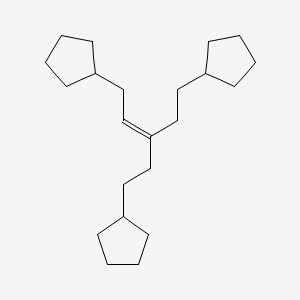

Cyclopentane, 1,1'-(3-(2-cyclopentylethylidene)-1,5-pentanediyl)bis-

Description

Cyclopentane, 1,1'-(3-(2-cyclopentylethylidene)-1,5-pentanediyl)bis- (CAS: 54934-71-3) is a bicyclic organic compound characterized by two cyclopentane rings connected via a 1,5-pentanediyl backbone, with a 2-cyclopentylethylidene substituent at the central carbon of the pentane chain. Its molecular formula is C₂₂H₄₀, with a molecular weight of 304.55 g/mol . The compound exhibits low water solubility (log₁₀WS = -7.84) , indicative of high hydrophobicity. It has been identified as a pyrolysis product of ethylene-vinyl acetate (EVA) polymers, constituting up to 19.77% of the resulting hydrocarbon fraction under catalytic conditions .

Properties

CAS No. |

54934-71-3 |

|---|---|

Molecular Formula |

C22H38 |

Molecular Weight |

302.5 g/mol |

IUPAC Name |

[5-cyclopentyl-3-(2-cyclopentylethyl)pent-2-enyl]cyclopentane |

InChI |

InChI=1S/C22H38/c1-2-8-19(7-1)13-16-22(17-14-20-9-3-4-10-20)18-15-21-11-5-6-12-21/h16,19-21H,1-15,17-18H2 |

InChI Key |

FWPQRPMGONIMIV-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)CCC(=CCC2CCCC2)CCC3CCCC3 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of such cyclopentane derivatives typically involves multi-step organic transformations including:

- Formation of cyclopentanol or cyclopentanediol intermediates

- Functional group transformations on cyclopentane rings

- Carbon-carbon bond formations via alkylation or condensation

- Use of reducing agents to convert ketones or aldehydes to alcohols or alkanes

- Control of stereochemistry and regiochemistry during substitution

Reduction of Cyclopentanone Derivatives as Key Step

A prominent preparation approach involves reduction of cyclopentanone or substituted cyclopentanone intermediates to cyclopentanol derivatives, which can then be elaborated further to the target compound.

- Complex metal hydrides such as lithium aluminium hydride (LiAlH4), sodium bis(2-methoxyethoxy)aluminium hydride (REDAL), or sodium borohydride (NaBH4) in the presence of aluminium chloride are commonly used reducing agents.

- The reduction is typically carried out in ether solvents (diethyl ether, diglyme) or hydrocarbons (toluene) at temperatures ranging from 0 °C to reflux.

- Excess reducing agent is quenched carefully with water and sodium hydroxide or ammonium chloride to avoid side reactions.

Reaction Conditions and Solvents

- Solvents such as diethyl ether, toluene, and 2-(2-methoxyethoxy)ethanol are employed depending on the step and reagent compatibility.

- Temperature control is critical: reductions are done from 0 °C to reflux temperatures (40-150 °C) depending on the reagent and intermediate stability.

- Reaction times vary from hours to several hours (e.g., 3 to 6 hours) to ensure complete conversion.

Specific Synthetic Routes from Patents

- According to European Patent EP0474303A1, cyclopentanediol derivatives are prepared via cyclopentanol intermediates by reacting compounds of a general formula with reducing agents under controlled conditions.

- The patent describes the use of flake potassium hydroxide in tert-butanol at 40-50 °C, followed by solvent switch to 2-(2-methoxyethoxy)ethanol and heating at 140-150 °C for 6 hours to achieve cyclopentanol derivatives.

- Workup involves acidification with 2M hydrochloric acid, filtration, washing, and purification by recrystallization from toluene and petroleum ether.

Carbon-Carbon Bond Formation and Alkylation

- The formation of the 2-cyclopentylethylidene substituent likely involves alkylation or condensation reactions between cyclopentyl-containing intermediates and appropriate alkyl or alkenyl halides or aldehydes.

- These steps require careful control of regioselectivity and stereochemistry to yield the desired bis-cyclopentane structure.

Summary Table of Key Preparation Parameters

| Step | Reagents/Conditions | Solvent(s) | Temperature | Time | Notes |

|---|---|---|---|---|---|

| Reduction of cyclopentanone | LiAlH4, REDAL, or NaBH4 + AlCl3 | Diethyl ether, toluene | 0 °C to reflux | Several hours | Quench excess reagent with H2O + NaOH/NH4Cl |

| Base-mediated transformations | Potassium hydroxide (flake) | tert-butanol, then 2-(2-methoxyethoxy)ethanol | 40-150 °C | 3-6 hours | Solvent switch by distillation |

| Acid workup and purification | 2M HCl, filtration, recrystallization | Toluene, petroleum ether | Ambient | - | Yields white solid intermediates |

| Alkylation/condensation | Alkyl halides or aldehydes with cyclopentyl intermediates | Various (e.g., ethers, hydrocarbons) | Ambient to reflux | Variable | Control of stereochemistry essential |

Analytical and Research Data Supporting Preparation

- The molecular structure and stereochemistry are confirmed by 2D and 3D conformer analyses (PubChem CID 41235).

- InChI and SMILES descriptors provide unambiguous chemical identity for synthetic reproducibility.

- Patents detail experimental procedures, yields, and purification methods, demonstrating the feasibility of synthesis on preparative scales.

Chemical Reactions Analysis

Types of Reactions

Cyclopentane, 1,1’-(3-(2-cyclopentylethylidene)-1,5-pentanediyl)bis- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into more saturated derivatives.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce more saturated cyclopentane derivatives.

Scientific Research Applications

Cyclopentane, 1,1’-(3-(2-cyclopentylethylidene)-1,5-pentanediyl)bis- has several scientific research applications, including:

Chemistry: Used as a model compound to study cycloalkane reactions and mechanisms.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the synthesis of advanced materials and as a building block for complex organic compounds.

Mechanism of Action

The mechanism of action of cyclopentane, 1,1’-(3-(2-cyclopentylethylidene)-1,5-pentanediyl)bis- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, and further research is needed to elucidate the detailed mechanisms.

Comparison with Similar Compounds

Structural Analogues with Aromatic Substitutions

Benzene, 1,1'-[3-(2-phenylethylidene)-1,5-pentanediyl]bis- (CAS: 55334-57-1) replaces the cyclopentyl groups with aromatic benzene rings.

Hydroxylated Cyclopentane Derivatives

1,4-Bis(1-hydroxycyclopentyl)-1,3-butadiyne (CAS: 104766-62-3) features hydroxyl groups and a rigid butadiyne linker.

- Molecular Formula : C₁₄H₁₈O₂ (MW: 218.29 g/mol) .

- Properties : Hydroxyl groups increase water solubility and hydrogen-bonding capacity. The butadiyne linker introduces rigidity, contrasting with the flexible pentanediyl chain in the target compound.

- Applications: Potential use in supramolecular chemistry or as a ligand in coordination polymers .

Comparative Data Table

Key Research Findings

Thermal Stability : The target compound’s formation during EVA pyrolysis suggests stability under thermal stress, whereas ionic derivatives decompose at lower temperatures unless stabilized by counterions .

Hydrophobicity: Both the target compound and its aromatic analogue exhibit low water solubility, making them suitable for non-polar matrices. In contrast, hydroxylated and ionic derivatives are more versatile in aqueous systems .

Synthetic Accessibility: The target compound’s synthesis likely follows acid-catalyzed condensation methods similar to α,α'-bis(substituted benzylidene) cycloalkanones , while ionic derivatives require quaternization reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.